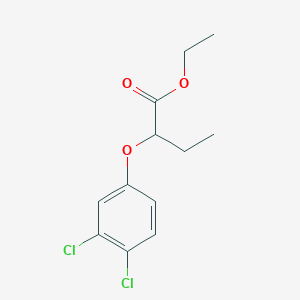

Ethyl 2-(3,4-dichlorophenoxy)butanoate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOOMZHJBFIUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichlorophenoxy)butanoate typically involves the esterification of 2-(3,4-dichlorophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(3,4-dichlorophenoxy)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 2-(3,4-dichlorophenoxy)butanoic acid or 2-(3,4-dichlorophenoxy)butanone.

Reduction: Ethyl 2-(3,4-dichlorophenoxy)butanol.

Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,4-dichlorophenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

2,4-Dichlorophenoxybutyric Acid (2,4-DB)

- Structural Differences: 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid) contains a carboxylic acid group instead of an ethyl ester. Chlorine substituents are at the 2- and 4-positions on the phenoxy ring, compared to 3,4-dichloro substitution in the target compound.

- Functional Implications: The carboxylic acid group in 2,4-DB enhances water solubility and systemic herbicidal activity, enabling uptake by plant roots and translocation to shoots. The ethyl ester in Ethyl 2-(3,4-dichlorophenoxy)butanoate likely reduces water solubility, altering its bioavailability and persistence in environmental matrices .

- Applications: 2,4-DB is a selective herbicide for legume crops, targeting broadleaf weeds.

Ethyl 3,4-Dichloro-2-(Difluoromethoxy)phenylacetate

- Structural Differences: Features a difluoromethoxy (-OCHF2) group at the 2-position and a phenylacetate backbone instead of a phenoxybutanoate. Chlorine substituents are retained at the 3- and 4-positions.

- The phenylacetate moiety may alter lipophilicity and membrane permeability, affecting biological activity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Differences: Contains a methylamino group and a tertiary butyl group, lacking the dichlorophenoxy moiety entirely. Modified as a hydrochloride salt for stability.

- Functional Implications: The amino group introduces basicity, enabling salt formation and solubility in polar solvents.

- Applications :

Comparative Data Table

Key Research Findings

- Synthesis Challenges: Ethyl 2-(3,4-dichlorophenoxy)butanoate’s discontinuation may relate to synthetic complexity, such as regioselective chlorination or ester hydrolysis susceptibility .

- Environmental Impact : Unlike 2,4-DB, the ethyl ester’s lower solubility may reduce leaching into groundwater but increase persistence in soil, raising ecotoxicological concerns .

- Substituent Effects : Fluorine incorporation (e.g., difluoromethoxy) improves metabolic stability but requires specialized synthesis routes, as seen in Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate .

Biological Activity

Ethyl 2-(3,4-dichlorophenoxy)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

Ethyl 2-(3,4-dichlorophenoxy)butanoate is an ester derived from butanoic acid and 3,4-dichlorophenol. Its chemical structure can be represented as follows:

This compound features a butanoate backbone with a dichlorophenoxy group, which is responsible for its biological activity.

The biological activity of ethyl 2-(3,4-dichlorophenoxy)butanoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy moiety enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This can lead to inhibition of key metabolic pathways in various organisms.

Biological Activities

Research indicates that ethyl 2-(3,4-dichlorophenoxy)butanoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations.

- Antitumor Properties : Preliminary investigations suggest that ethyl 2-(3,4-dichlorophenoxy)butanoate may have potential as an anticancer agent. In vitro studies have indicated the ability to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

- Herbicidal Activity : This compound has been explored for its herbicidal properties. It acts by disrupting plant growth processes, making it a candidate for agricultural applications.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 2-(3,4-dichlorophenoxy)butanoate against E. coli and S. aureus. The results indicated:

| Concentration (µg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 75 | 80 |

| 100 | 90 | 95 |

These findings suggest a dose-dependent response in antimicrobial activity, highlighting the compound's potential as a therapeutic agent.

Antitumor Activity Investigation

In another study focusing on the antitumor effects of ethyl 2-(3,4-dichlorophenoxy)butanoate, researchers treated human cancer cell lines with varying concentrations of the compound. The results showed:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 5 | 85 | 10 |

| 10 | 70 | 25 |

| 20 | 40 | 50 |

The increase in apoptosis rate at higher concentrations indicates the compound's potential role in cancer therapy.

Applications

Given its biological activity, ethyl 2-(3,4-dichlorophenoxy)butanoate holds promise in various applications:

- Pharmaceutical Development : Due to its antimicrobial and antitumor properties, it may be developed into new therapeutic agents.

- Agricultural Use : Its herbicidal activity suggests potential use in crop protection products.

- Research Tool : As a phenoxy derivative, it can serve as a valuable tool in biochemical studies to understand enzyme interactions and cellular processes.

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-(3,4-dichlorophenoxy)butanoate to improve yield and purity?

Methodological Answer:

- Step 1: Use esterification of 3,4-dichlorophenoxybutanoic acid with ethanol, catalyzed by sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify unreacted starting materials .

- Step 3: Optimize reaction conditions (e.g., molar ratios, temperature, reflux duration). For example, suggests refluxing for 4 hours in methanol with H₂SO₄ to achieve ~70% yield .

- Step 4: Purify via recrystallization (ethanol/water mixtures) or column chromatography to remove byproducts like residual dichlorophenol derivatives .

Q. What analytical techniques are critical for characterizing ethyl 2-(3,4-dichlorophenoxy)butanoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm ester linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dichlorophenoxy groups) .

- Infrared Spectroscopy (IR): Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and aromatic C-Cl vibrations at 750–600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₂H₁₃Cl₂O₃, expected [M+H]⁺ = 291.02) .

- Melting Point/Purity: Compare experimental values (e.g., 49–50°C for analogs in ) with literature to assess crystallinity .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays: Test herbicidal activity using Arabidopsis or Lemna minor models, monitoring growth inhibition at 10–100 µM concentrations .

- Enzyme Targets: Evaluate acetyl-CoA carboxylase (ACCase) inhibition, a common target for chlorophenoxy herbicides, via spectrophotometric assays .

- Control Groups: Include commercial herbicides (e.g., 2,4-DB) and solvent-only controls to benchmark efficacy .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution reactivity of the dichlorophenoxy group?

Methodological Answer:

- Nucleophilic Aromatic Substitution (NAS): Under basic conditions (e.g., K₂CO₃/DMF), the para-chloro group may undergo substitution with amines or alkoxides due to electron-withdrawing effects .

- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., morpholine vs. piperidine) .

- Isotopic Labeling: Introduce Cl to track displacement pathways and identify intermediates via radiochemical analysis .

Q. How does the spatial arrangement of chlorine substituents affect bioactivity?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with meta/para chlorine shifts (e.g., 2,4-dichloro vs. 3,4-dichloro) and test herbicidal potency .

- Computational Modeling: Perform docking simulations with ACCase or cytochrome P450 enzymes to predict binding affinities .

- X-Ray Crystallography: Resolve crystal structures of enzyme-compound complexes to identify steric or electronic clashes .

Q. How can researchers resolve contradictions in reported herbicidal efficacy data?

Methodological Answer:

- Meta-Analysis: Aggregate datasets from (agricultural studies) and (pesticide glossaries), adjusting for variables like soil pH or application methods .

- Replicate Experiments: Standardize protocols (e.g., 25°C, 70% humidity) across labs to minimize environmental variability .

- Multivariate Statistics: Use principal component analysis (PCA) to isolate factors (e.g., compound purity, solvent choice) driving efficacy discrepancies .

Q. What are the degradation pathways of this compound in environmental matrices?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25–40°C, analyzing breakdown products (e.g., 3,4-dichlorophenol) via GC-MS .

- Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation kinetics with LC-QTOF to identify photo-oxidation byproducts .

- Soil Microcosms: Track microbial degradation using C-labeled compound and measure CO₂ evolution rates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with reduced ecotoxicity?

Methodological Answer:

- Bioisosteric Replacement: Substitute chlorine with fluorine (lower bioaccumulation potential) or methyl groups (steric hindrance) .

- QSAR Modeling: Train models on toxicity data (e.g., LC₅₀ in Daphnia magna) to predict eco-tox profiles of novel analogs .

- Metabolite Profiling: Identify toxic metabolites (e.g., chlorinated quinones) via hepatic microsome assays and block their formation .

Q. What strategies improve enantiomeric separation for chiral derivatives?

Methodological Answer:

- Chiral Chromatography: Use amylose-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to resolve R/S enantiomers .

- Kinetic Resolution: Employ lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer .

- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can researchers investigate metabolic interactions in non-target organisms?

Methodological Answer:

- Radiolabeled Tracing: Synthesize C-ethyl labeled compound and track absorption/elimination in earthworms or zebrafish .

- Cytochrome P450 Inhibition: Test compound effects on CYP3A4/CYP2D6 activity using fluorogenic substrates in human liver microsomes .

- Omics Profiling: Perform transcriptomics (RNA-seq) on exposed organisms to identify dysregulated pathways (e.g., oxidative stress response) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.